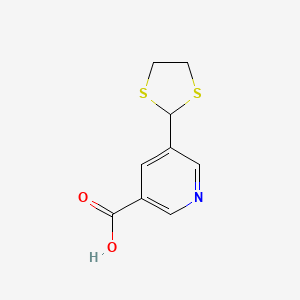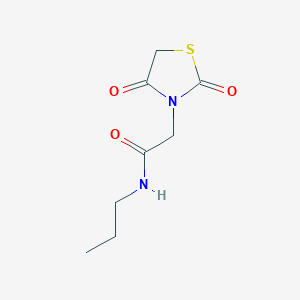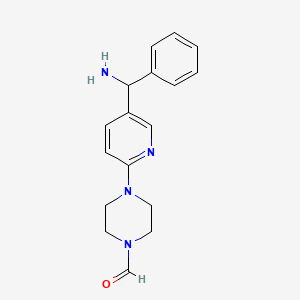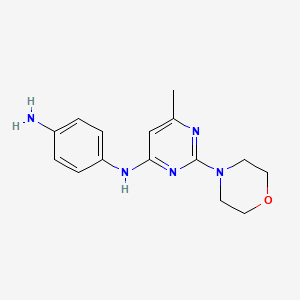![molecular formula C14H24N2O3 B11790935 tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)
tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon
Preparation Methods
The synthesis of tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves several steps. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the use of tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate as a starting material .
Chemical Reactions Analysis
tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of new derivatives with potential analgesic and sedative activity . Additionally, it has applications in the development of fibroblast growth factor receptor inhibitors, which are important in cancer therapy . The compound’s unique structure makes it a valuable tool in medicinal chemistry and organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the fibroblast growth factor receptor signaling pathway, which plays a crucial role in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can be compared with similar compounds such as tert-Butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate . While both compounds share a similar core structure, they differ in their specific functional groups and chemical properties. This uniqueness makes this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 5-ethyl-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-5-15-8-11-9-16(7-10(11)6-12(15)17)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
KRWFCADQNZOTDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CN(CC2CC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)

![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)








